![molecular formula C21H15FN4OS B12164087 2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)

2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

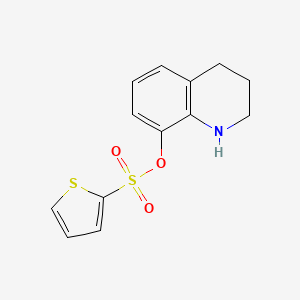

2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:

-

Thiazole Ring: : The core of this compound is a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are commonly found in various bioactive molecules.

-

Functional Groups

Fluorophenyl Group: The compound has a group, which contributes to its chemical reactivity and properties.

Pyridin-3-yl Group: The ring at position 3 adds further complexity and versatility.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach based on related chemistry:

Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization reactions involving a thioamide and an α-haloketone or α-haloaldehyde.

Amination: Introduce the group using suitable reagents.

Phenyl Substitution: Attach the group to the thiazole ring.

Pyridine Incorporation: Finally, add the group to complete the structure.

Industrial Production:

Industrial-scale production methods likely involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification techniques.

Chemical Reactions Analysis

This compound may undergo various reactions:

Oxidation: Oxidative transformations can modify the functional groups.

Reduction: Reduction reactions may alter the fluorophenyl or pyridin-3-yl moieties.

Substitution: Substituents can be replaced by other groups.

Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling) and other transition metals play a crucial role.

Scientific Research Applications

Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?

Chemical Biology: Explore its interactions with biological macromolecules.

Materials Science: Assess its use in materials, sensors, or catalysts.

Mechanism of Action

Targets: Identify molecular targets (enzymes, receptors) affected by this compound.

Pathways: Understand the signaling pathways influenced by its binding.

Comparison with Similar Compounds

Uniqueness: Highlight what sets this compound apart.

Similar Compounds: Mention related thiazoles, fluorophenyl-substituted compounds, and pyridine derivatives.

Properties

Molecular Formula |

C21H15FN4OS |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

2-(2-fluoroanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H15FN4OS/c22-16-10-4-5-11-17(16)25-21-26-18(14-7-2-1-3-8-14)19(28-21)20(27)24-15-9-6-12-23-13-15/h1-13H,(H,24,27)(H,25,26) |

InChI Key |

GCLFKPRTMFRCJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164017.png)

![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)

![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)

![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)

![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)

![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)